ethyl 6-chloro-5-methyl-1H-indole-2-carboxylate
Overview
Description
Ethyl 6-chloro-5-methyl-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its indole core, substituted with a chlorine atom at the 6th position, a methyl group at the 5th position, and an ethyl ester group at the 2nd position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-5-methyl-1H-indole-2-carboxylate typically involves the construction of the indole core followed by the introduction of the substituents. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The resulting hydrazone undergoes cyclization to form the indole ring .
For the specific synthesis of this compound, a chlorinated precursor is often used. The methyl group can be introduced via alkylation reactions, and the ethyl ester group is typically added through esterification reactions using ethyl alcohol and a suitable acid catalyst .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to maximize yield and purity while minimizing by-products. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-5-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can target the carbonyl group of the ester, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 6-chloro-5-methyl-1H-indole-2-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-5-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can interact with various biological receptors, enzymes, and proteins, leading to diverse biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .
Comparison with Similar Compounds
Ethyl 6-chloro-5-methyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
- Ethyl 5-chloro-2-indolecarboxylate
- Mthis compound
- Ethyl 5-methylindole-2-carboxylate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 6-chloro-5-methyl-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-3-16-12(15)11-5-8-4-7(2)9(13)6-10(8)14-11/h4-6,14H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCVVCNSVHLVQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C(=C2)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287384-74-1 | |
Record name | ethyl 6-chloro-5-methyl-1h-indole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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